N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-15(14-4-2-8-20-14)16(9-12-5-6-18-11-12)10-13-3-1-7-19-13/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJRXFBPOCDKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is a synthetic compound that incorporates both furan and thiophene moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Furan ring : A five-membered aromatic ring with oxygen.
- Thiophene ring : A five-membered aromatic ring containing sulfur.
- Carboxamide group : Enhancing its solubility and interaction with biological targets.
The molecular formula is with a molecular weight of approximately 303.39 g/mol. The presence of these functional groups contributes to the compound's lipophilicity and potential bioactivity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anti-inflammatory : Inhibiting pro-inflammatory cytokines.
- Antitumor : Showing cytotoxic effects against cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of NO production in macrophages | |
| Antitumor | Induction of apoptosis in cancer cells |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators such as nitric oxide (NO).
- Receptor Binding : Structural features allow for binding to various cellular receptors, influencing downstream signaling pathways related to inflammation and cell proliferation.
- Cytotoxicity : The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis, which is critical for its potential use in cancer therapy.
Case Studies and Research Findings
Several studies have evaluated the biological activity of thiophene derivatives, providing insights into the efficacy of this compound:
Case Study 1: Anti-inflammatory Activity
In vitro studies demonstrated that the compound significantly inhibited NO production in LPS-stimulated RAW 264.7 macrophages, showcasing its potential as an anti-inflammatory agent. The half-maximal inhibitory concentration (IC50) was determined to be approximately 79.5 µM, indicating substantial efficacy compared to standard anti-inflammatory drugs like dexamethasone .
Case Study 2: Antimicrobial Efficacy
Research indicated that similar thiophene derivatives exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 50 µg/mL for certain derivatives, suggesting that this compound could possess comparable antimicrobial activity .
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and furan rings undergo oxidation under controlled conditions:
Mechanistic Insight :
-
Thiophene oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides (S=O) or sulfones (O=S=O).
-
Furan oxidation involves radical intermediates, leading to dihydrofuran derivatives or complete ring cleavage .
Substitution Reactions
The compound participates in electrophilic aromatic substitution (EAS) and nucleophilic acyl substitution:
Mechanistic Insight :
-
Bromination follows an electrophilic pathway, with NBS generating bromine radicals.
-
Amidation occurs via activation of the carboxylic acid to an intermediate acyloxyphosphonium ion, followed by nucleophilic attack .
Coupling Reactions
The carboxamide group enables cross-coupling reactions:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME | Biaryl derivatives | Palladium catalysts enable C–C bond formation with aryl boronic acids (yields: 60–75%). |
Mechanistic Insight :
-
Oxidative addition of the palladium catalyst to the carboxamide followed by transmetallation with boronic acids.
Acylation and Sulfonation
Functionalization of the carboxamide and sulfonamide groups:
Mechanistic Insight :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Conformation and Crystallinity
N-(2-Nitrophenyl)thiophene-2-carboxamide ():
This compound exhibits a planar thiophene ring and a nitro-substituted benzene ring, with dihedral angles between the rings ranging from 8.50° to 13.53° . The nitro group introduces electron-withdrawing effects, stabilizing the amide bond and influencing intermolecular interactions (e.g., weak C–H⋯O/S contacts). In contrast, the target compound’s furan and thiophene substituents are electron-rich, likely resulting in distinct conformational flexibility and packing behavior. Such differences could affect solubility and thermal stability .- The target compound lacks this hydroxyl group but features a furan-3-ylmethyl substituent, which may increase lipophilicity and membrane permeability .
Comparative Data Table
Key Research Findings and Implications
Electronic Effects : The absence of electron-withdrawing groups (e.g., nitro) in the target compound may reduce electrophilic reactivity compared to ’s analogs but enhance π-π stacking interactions due to its aromatic substituents .
Solubility vs. Bioavailability : While piperidine derivatives () benefit from enhanced aqueous solubility, the target compound’s furan/thiophene-methyl groups likely favor lipid bilayer penetration, making it suitable for central nervous system targets .
Anticancer Potential: Structural similarities to ’s benzothiophene carboxamides suggest possible kinase inhibition (e.g., Clk/Dyrk), though experimental validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
